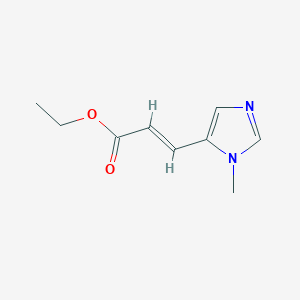

ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate

Description

Properties

IUPAC Name |

ethyl (E)-3-(3-methylimidazol-4-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)5-4-8-6-10-7-11(8)2/h4-7H,3H2,1-2H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFHHXNBRIJOLI-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CN=CN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CN=CN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate typically involves the following steps:

Formation of 1-methyl-1H-imidazole: This can be achieved by reacting glyoxal with ammonia, followed by methylation using methyl iodide.

Preparation of 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid: This involves the reaction of 1-methyl-1H-imidazole with acrylonitrile under basic conditions, followed by hydrolysis.

Esterification: The final step involves the esterification of 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid with ethanol in the presence of an acid catalyst to form ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate.

Industrial Production Methods

In industrial settings, the production of ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group, forming amides or thioesters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid.

Reduction: 3-(1-methyl-1H-imidazol-5-yl)propan-1-ol.

Substitution: 3-(1-methyl-1H-imidazol-5-yl)prop-2-enamide or 3-(1-methyl-1H-imidazol-5-yl)prop-2-enthioate.

Scientific Research Applications

Ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The ester group can undergo hydrolysis, releasing the active imidazole moiety, which then exerts its biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate and analogs from the evidence:

Pharmacological Implications

- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity than methyl esters, which may enhance blood-brain barrier penetration but reduce solubility .

- Tetrazolyl vs. 1-Methyl Substituents: Tetrazolyl groups (as in Compounds 32 and 10) are known to mimic carboxylates in receptor binding, enhancing affinity for targets like angiotensin II receptors . The 1-methyl group in the target compound may reduce metabolic degradation but lacks this bioisosteric advantage.

- Saturated vs. Unsaturated Backbones: The propenoate backbone in the target compound introduces conjugation, which could stabilize the molecule against nucleophilic attack or alter π-π stacking interactions compared to saturated propanoates .

Biological Activity

Ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate, a compound featuring an imidazole ring, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀N₂O₂

- SMILES : CCOC(=O)C=CC1=CN=CN1

- InChI : InChI=1S/C8H10N2O2/c1-2-12-8(10)5-6-4-9-3/h4-6H,2,3H2,1H3

The compound is characterized by the presence of an imidazole moiety, a common pharmacophore known for its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds with imidazole structures often exhibit antimicrobial activities. Ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate has been investigated for its potential to inhibit various bacterial strains, showing promise as an antimicrobial agent. The mechanism is thought to involve the disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound's ability to target specific cellular pathways makes it a candidate for anticancer research. Studies have shown that derivatives of imidazole can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. Ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate may similarly affect cancer cell lines, although specific studies are necessary to quantify this effect.

The biological activity of ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate is primarily attributed to its interaction with biological macromolecules. The imidazole ring can coordinate with metal ions or form hydrogen bonds with enzymes and receptors, influencing their activity. The propenoate group may also participate in conjugation reactions that enhance the compound's reactivity and biological effects.

Case Studies and Experimental Data

Several studies have investigated the biological effects of ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate:

These studies highlight the compound's versatility and potential therapeutic applications.

Applications in Medicinal Chemistry

Ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate serves as a valuable building block in organic synthesis. Its derivatives are explored for various therapeutic applications, including:

Potential Therapeutic Areas :

- Antimicrobial Agents : Development of new antibiotics.

- Anticancer Drugs : Targeting specific pathways in cancer cells.

- Enzyme Probes : Investigating enzyme activity and function.

Q & A

Q. Table 1. Spectral Benchmarks for Ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl3) | δ 1.35 (t, 3H, CH3), 4.25 (q, 2H, OCH2), 6.72 (d, 1H, CH), 7.45 (s, 1H, imidazole) | |

| ESI-MS | m/z 209.1 [M+H]+ | |

| IR (KBr) | 1715 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C) |

Q. Table 2. Crystallographic Parameters (Example)

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| Bond Length (C=O) | 1.212 Å | |

| R Factor | 0.043 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.